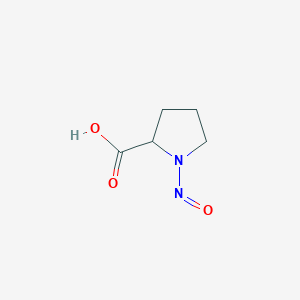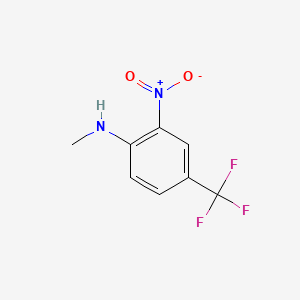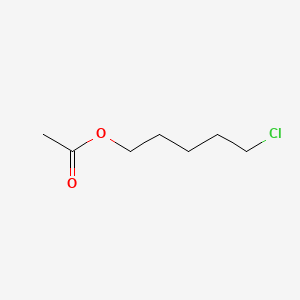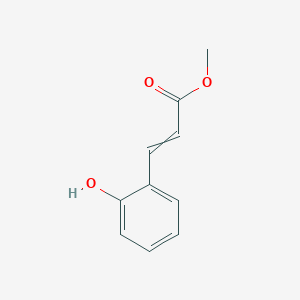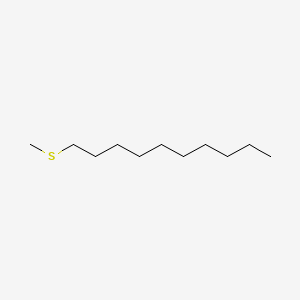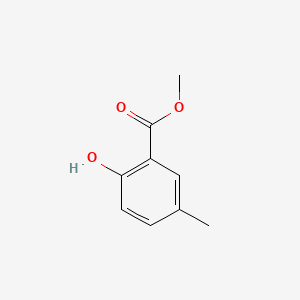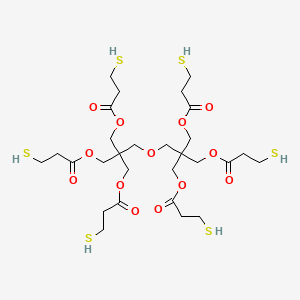
Dipentaerythritol-Hexakis(3-mercaptopropionat)
Übersicht
Beschreibung
Dipentaerythritol hexakis(3-mercaptopropionate), or DPTH, is a multifunctional compound with a wide range of applications in scientific research. It is a small molecule that can be used as a reducing agent, a ligand, or a chelator. It has been used in a variety of studies, including the synthesis of novel materials, the development of new drug delivery systems, and the generation of metal-organic frameworks. DPTH is an important tool for scientists to study chemical and biological processes and to develop new materials.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Dipentaerythritol-Hexakis(3-mercaptopropionat)
Dipentaerythritol-Hexakis(3-mercaptopropionat), auch bekannt als DiPETMP, ist eine multifunktionale Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung und Industrie. Im Folgenden finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen von DiPETMP, jede in einem eigenen Abschnitt.
Polymer-Synthese-Zwischenprodukt: DiPETMP dient als wertvolles Zwischenprodukt bei der Synthese von Hochleistungspolymeren. Seine zahlreichen Mercaptopropionat-Gruppen können mit verschiedenen Vinylverbindungen reagieren, um Thiol-En-Netzwerke zu bilden, die zu Polymeren mit verbesserten mechanischen Eigenschaften und thermischer Stabilität führen . Dies macht es besonders nützlich bei der Herstellung von Materialien für die Luft- und Raumfahrt sowie die Automobilindustrie, wo Haltbarkeit entscheidend ist.
Photopolymerisationsmittel: Im Bereich der Photopolymerisation wird DiPETMP wegen seiner schnellen und effizienten Vernetzungsfähigkeiten eingesetzt. Es ist entscheidend bei der Herstellung poröser Polymerpartikel durch Thiol-En-Suspensionsphotopolymerisation . Diese Partikel finden Anwendungen von der Chromatographie bis hin zu kontrollierten Medikamentenfreisetzungssystemen aufgrund ihrer anpassbaren Porengrößen und Oberflächen.
Pharmazeutisches Zwischenprodukt: Die Verbindung findet Verwendung als Zwischenprodukt in der pharmazeutischen Forschung. Es unterstützt die Entwicklung von Medikamentenfreisetzungssystemen, die pharmazeutische Wirkstoffe im Körper effektiv transportieren und freisetzen können . Seine Struktur ermöglicht die Anlagerung verschiedener Arzneistoffmoleküle, was es zu einem vielseitigen Werkzeug in der medizinischen Chemie macht.
Antioxidans und Stabilisator: DiPETMP wirkt als Antioxidans und Stabilisator bei der Herstellung von Polymeren. Es verhindert oxidativen Abbau und Zersetzung während der Verarbeitung und Verwendung, wodurch die Lebensdauer der Polymerprodukte verlängert wird . Diese Anwendung ist besonders wichtig bei der Herstellung von Kunststoffen und Gummimaterialien.
Schmiermittel- und Weichmacherzusatz: Als Zusatzstoff verbessert DiPETMP die Eigenschaften von Schmiermitteln und Weichmachern. Es verbessert die Gleit- und Fließeigenschaften von Materialien, was bei der Herstellung von Folien, Beschichtungen und Druckfarben unerlässlich ist . Seine Einarbeitung in Formulierungen sorgt für einen reibungsloseren Betrieb von Maschinen und eine bessere Qualität der Endprodukte.
Forschungs- und Entwicklungsinstrument: In F&E-Laboren wird DiPETMP als Reagenz zur Synthese neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen eingesetzt, darunter Materialwissenschaften und Nanotechnologie . Forscher nutzen seine Reaktivität, um neue chemische Wege zu erforschen und Materialien mit einzigartigen Eigenschaften zu synthetisieren.
Wirkmechanismus
Target of Action
Dipentaerythritol Hexakis(3-mercaptopropionate), also known as DiPETMP , is a high-molecular weight compound containing functional groupsIt’s known to be used as a photopolymerizable cross-linking agent , suggesting that its targets could be various types of polymers.
Mode of Action
DiPETMP interacts with its targets (polymers) through a process called photopolymerization. This process involves the use of light to initiate a reaction that forms a cross-linked network of polymers. The mercaptopropionate groups in DiPETMP can form strong covalent bonds with other molecules, facilitating the cross-linking process .
Result of Action
DiPETMP has been shown to form a film with good adhesion and mechanical properties . This suggests that it can enhance the structural integrity and durability of the polymers it interacts with.
Action Environment
The action, efficacy, and stability of DiPETMP can be influenced by various environmental factors. For instance, the efficiency of photopolymerization could be affected by the intensity and wavelength of the light source. Additionally, factors such as temperature, pH, and the presence of other chemicals could also impact its stability and reactivity.
Biochemische Analyse
Biochemical Properties
Dipentaerythritol hexakis(3-mercaptopropionate) plays a significant role in biochemical reactions due to its multiple thiol groups. These thiol groups can form strong covalent bonds with various biomolecules, including enzymes, proteins, and other thiol-containing compounds. The compound interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, participating in redox reactions and maintaining cellular redox balance. Additionally, dipentaerythritol hexakis(3-mercaptopropionate) can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function .
Cellular Effects
Dipentaerythritol hexakis(3-mercaptopropionate) affects various types of cells and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases. This compound has been shown to influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, dipentaerythritol hexakis(3-mercaptopropionate) impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipentaerythritol hexakis(3-mercaptopropionate) can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, dipentaerythritol hexakis(3-mercaptopropionate) may undergo oxidation, leading to the formation of disulfide bonds and a decrease in its thiol content. Long-term exposure to dipentaerythritol hexakis(3-mercaptopropionate) can result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of dipentaerythritol hexakis(3-mercaptopropionate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, dipentaerythritol hexakis(3-mercaptopropionate) can cause toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Dipentaerythritol hexakis(3-mercaptopropionate) is involved in various metabolic pathways, primarily those related to redox reactions and thiol metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin, playing a role in maintaining cellular redox homeostasis. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, dipentaerythritol hexakis(3-mercaptopropionate) is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as thiol transporters, and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting processes such as signal transduction and metabolic regulation .
Subcellular Localization
Dipentaerythritol hexakis(3-mercaptopropionate) exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function. Additionally, dipentaerythritol hexakis(3-mercaptopropionate) can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and regulates cellular processes .
Eigenschaften
IUPAC Name |
[3-(3-sulfanylpropanoyloxy)-2-[[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propoxy]methyl]-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O13S6/c29-21(1-7-42)36-15-27(16-37-22(30)2-8-43,17-38-23(31)3-9-44)13-35-14-28(18-39-24(32)4-10-45,19-40-25(33)5-11-46)20-41-26(34)6-12-47/h42-47H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAUVJUJVBJRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCC(COCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O13S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948202 | |
| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25359-71-1 | |
| Record name | 1,1′-[2-[[3-(3-Mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] bis(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((3-(3-Mercapto-1-oxopropoxy)-2,2-bis((3-mercapto-1-oxopropoxy)methyl)propoxy)methyl)-2-((3-mercapto-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-mercaptopropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025359711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-(3-mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dipentaerythritol hexakis(3-mercaptopropionate) particularly suitable for UV curing applications?
A: Dipentaerythritol hexakis(3-mercaptopropionate) (SH6) is a hexafunctional thiol compound. This means it possesses six thiol (-SH) groups available for chemical reactions. In the context of UV curing, these thiol groups readily participate in thiol-ene photopolymerization reactions. [, ] This type of polymerization is highly efficient and proceeds rapidly upon exposure to UV light, making it ideal for applications requiring fast curing times. []
Q2: How does the concentration of ene compounds influence the photopolymerization process when using Dipentaerythritol hexakis(3-mercaptopropionate)?
A: Research has shown that the local concentration of ene compounds significantly affects the UV curing behavior of systems containing Dipentaerythritol hexakis(3-mercaptopropionate). [] Higher concentrations of ene groups, particularly when located at the surface of dendritic structures like those found in polyallyl dendrimers, lead to faster and more efficient polymerization. [] This is because the thiol groups on Dipentaerythritol hexakis(3-mercaptopropionate) can readily react with the abundant ene groups upon UV light exposure, accelerating the curing process.
Q3: Can the properties of UV curable materials incorporating Dipentaerythritol hexakis(3-mercaptopropionate) be further tailored?
A: Yes, the properties of these materials can be fine-tuned by adjusting the composition of the photopolymer system. For example, researchers have explored the use of a three-component system incorporating Dipentaerythritol hexakis(3-mercaptopropionate) alongside two different ene compounds: a highly reactive polyallyl dendrimer (AL16) and a smaller, more mobile polyallyl dendrimer (AL4). [] The addition of AL4, acting as a reactive diluent, enhances the diffusion of components within the film and further contributes to the efficiency of the stepwise radical polymerization process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




